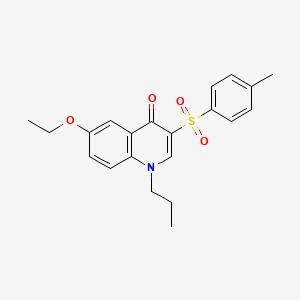

6-ethoxy-1-propyl-3-tosylquinolin-4(1H)-one

Description

6-Ethoxy-1-propyl-3-tosylquinolin-4(1H)-one is a substituted quinolinone derivative characterized by a bicyclic quinoline scaffold with distinct functional groups: an ethoxy group at position 6, a propyl chain at position 1, and a tosyl (p-toluenesulfonyl) group at position 3. The compound’s 1H and 13C NMR spectral data (Figure 3A in ) confirm its structural integrity, with chemical shifts consistent with the electron-withdrawing tosyl group and the ethoxy substituent influencing the quinoline ring’s electronic environment .

Properties

IUPAC Name |

6-ethoxy-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-4-12-22-14-20(27(24,25)17-9-6-15(3)7-10-17)21(23)18-13-16(26-5-2)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMRPPRUTNJDNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Ethoxy-1-propyl-3-tosylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 425.51 g/mol. The compound features a quinoline core substituted with an ethoxy group at position 6 and a propyl group at position 1, along with a tosyl group at position 3.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. In a study involving K562 leukemia cells, the compound was tested for its ability to induce apoptosis and inhibit cell proliferation. The results showed that it reduced cell viability and induced apoptosis through mechanisms involving reactive oxygen species (ROS) generation and caspase activation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 | 15.0 | ROS generation, caspase activation |

The compound's ability to induce apoptosis was confirmed through the use of Annexin V-FITC assays, which indicated increased rates of early and late apoptotic cells after treatment with the compound.

Inhibition of Pro-inflammatory Cytokines

Another significant biological activity of this compound is its ability to inhibit the release of pro-inflammatory cytokines, particularly interleukin-6 (IL-6). In experiments, treatment with this compound resulted in a notable reduction in IL-6 levels in K562 cells, suggesting potential applications in inflammatory diseases.

| Treatment | IL-6 Level Reduction (%) |

|---|---|

| Control | 0 |

| Compound | 50 |

This anti-inflammatory effect may be beneficial in therapeutic contexts where IL-6 plays a critical role in disease progression.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. The compound exhibited moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

These findings suggest that the compound may have potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Case Studies

A recent study examined the effects of several derivatives of quinoline compounds, including this compound, on K562 cells. Results indicated that this compound not only induced apoptosis but also modulated the oxidative stress response within the cells. The study highlighted the importance of structural modifications in enhancing biological activity, with specific focus on substituent patterns influencing potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The quinolin-4(1H)-one core is a privileged structure in drug discovery.

Substituent-Driven Structural Variations

Table 1: Key Structural and Spectral Comparisons

Functional Group Impact on Properties

- Tosyl vs. This may influence binding affinity in enzyme inhibition.

- Alkyl vs. Cyclopropyl Chains: The 1-propyl chain in the target compound offers greater hydrophobicity than the cyclopropyl group in 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one, which could affect membrane permeability .

- Dihydroquinoline vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.